

# chemical structure and properties of 2-Amino-6-methoxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-methoxybenzonitrile

Cat. No.: B073248

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## An In-depth Technical Guide to 2-Amino-6-methoxybenzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **2-Amino-6-methoxybenzonitrile**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Identity and Physical Properties

**2-Amino-6-methoxybenzonitrile** is an organic compound featuring an aromatic ring substituted with an amino, a methoxy, and a nitrile group. These functional groups make it a versatile building block in medicinal chemistry and material science.

Table 1: Chemical Identifiers for **2-Amino-6-methoxybenzonitrile**

Identifier	Value
CAS Number	1591-37-3[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O[1]
Molecular Weight	148.16 g/mol [1]
Canonical SMILES	COC1=CC=CC(=C1C#N)N[1]
InChI Key	LBVLXRZXEOPYDW-UHFFFAOYSA-N[1]
MDL Number	MFCD09745275[2]

Table 2: Physicochemical Properties of **2-Amino-6-methoxybenzonitrile**

Property	Value
Melting Point	141 °C[1]
Boiling Point (Predicted)	339.4 °C at 760 mmHg[1]
Density (Predicted)	1.17 g/cm <sup>3</sup> [1]
pKa (Predicted)	1.39 ± 0.10[1]
LogP (Predicted)	1.73[1]
Storage Conditions	Store at 10°C - 25°C in a well-closed container. Keep in a dark place under an inert atmosphere[1][2].
Appearance	Solid (predicted)

## Chemical Structure

The structure of **2-Amino-6-methoxybenzonitrile** consists of a benzene ring with three substituents. The nitrile (-C≡N) and amino (-NH<sub>2</sub>) groups are ortho to each other, and the methoxy (-OCH<sub>3</sub>) group is also ortho to the amino group.

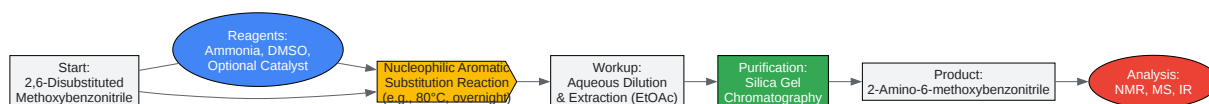
**Caption:** Chemical structure of **2-Amino-6-methoxybenzonitrile**.

## Experimental Protocols

While specific synthetic procedures for **2-Amino-6-methoxybenzonitrile** are not readily available in peer-reviewed literature, a general synthesis can be proposed based on established methods for analogous compounds, such as the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile.[3] The following represents a plausible workflow for its synthesis and analysis.

## Proposed Synthesis Workflow

A potential synthetic route could involve the amination of a difluoro- or other suitably activated methoxybenzonitrile precursor.



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**Caption:** Proposed workflow for synthesis and analysis.

## General Protocol for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data, which can be adapted for **2-Amino-6-methoxybenzonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[4]</sup>

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the <sup>1</sup>H NMR spectrum.

### Infrared (IR) Spectroscopy<sup>[4]</sup>

- **Sample Preparation:** If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. A background spectrum of the empty crystal should be collected prior to sample analysis.

### Mass Spectrometry (MS)<sup>[4]</sup>

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent like methanol or acetonitrile.
- **Data Acquisition:** Introduce the solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer and acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

## Spectroscopic Data Profile (Predicted)

While experimental spectra for **2-Amino-6-methoxybenzonitrile** are not widely published, expected spectral characteristics can be predicted based on its functional groups.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5 - 7.5	Multiplet	3H	Aromatic H
~4.5 - 5.5	Broad Singlet	2H	-NH <sub>2</sub>
~3.8	Singlet	3H	-OCH <sub>3</sub>

Table 4: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
~2230 - 2210	Strong	C≡N stretch (nitrile)
1620 - 1580	Medium	Aromatic C=C stretch
1280 - 1200	Strong	Aryl C-O stretch (methoxy)

Table 5: Predicted Mass Spectrometry (MS) Fragments

m/z Value	Assignment
148	$[M]^+$ (Molecular Ion)
133	$[M - CH_3]^+$
120	$[M - CO]^+$ or $[M - N_2]^+$
105	$[M - CH_3 - CO]^+$

## Safety and Handling

Based on available safety data for this compound, the following hazard statements apply.

- Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety practices, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

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- To cite this document: BenchChem. [chemical structure and properties of 2-Amino-6-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073248#chemical-structure-and-properties-of-2-amino-6-methoxybenzonitrile]

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